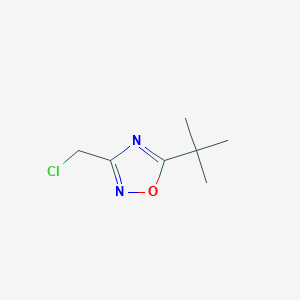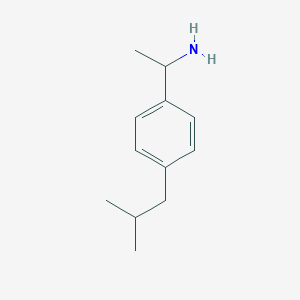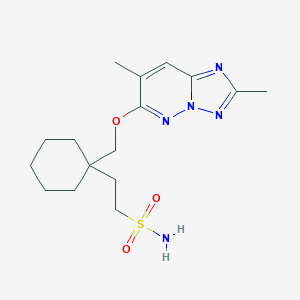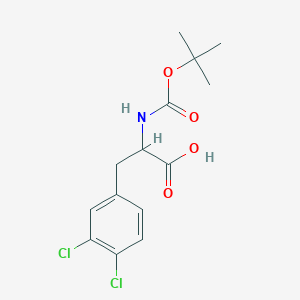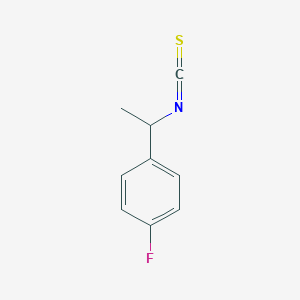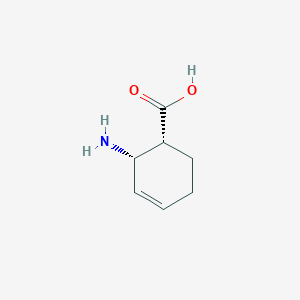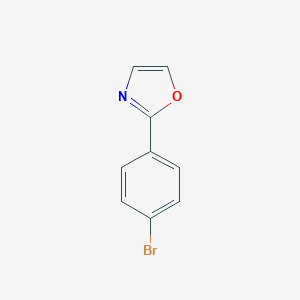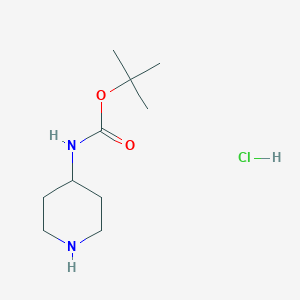
tert-Butyl piperidin-4-ylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl piperidin-4-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O2 . It is also known by other names such as “4-BOC-AMINOPIPERIDINE-HCl”, “tert-butyl N-piperidin-4-ylcarbamate;hydrochloride”, and "tert-Butyl 4-amino-1-piperidinecarboxylate hydrochloride" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group (a carbonyl group attached to an oxygen atom and an amine group) and a tert-butyl group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” is 236.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.
Applications De Recherche Scientifique
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of the Application
The compound “tert-Butyl piperidin-4-ylcarbamate hydrochloride” is used in the synthesis of various pharmaceutical compounds . It’s a key intermediate in the production of a variety of drugs and is particularly useful in the creation of indole based EZH2 inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of more complex molecules. It’s often used in reactions under inert atmosphere conditions, with a storage temperature of 2-8°C .
Results or Outcomes
The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of pharmaceutical compounds has led to the creation of potent and selective inhibitors. For example, it has been used in the synthesis of CPI-1205, a highly potent (biochemical IC50 = 0.002 µM, cellular EC50 = 0.032 µM) and selective inhibitor of EZH2 .
Application in Synthesis of Bromodomain Inhibitors
Summary of the Application
This compound is used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications in cancer and inflammatory diseases .
Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of bromodomain inhibitors .
Results or Outcomes
The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of bromodomain inhibitors has led to the creation of potent inhibitors with potential therapeutic applications .
Application in Synthesis of HepG2 Cell Cycle Inhibitors
Summary of the Application
This compound is also used in the synthesis of HepG2 cell cycle inhibitors . HepG2 is a human liver cancer cell line, and inhibitors of the cell cycle can potentially be used in anti-tumor therapy .
Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of HepG2 cell cycle inhibitors .
Results or Outcomes
The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of HepG2 cell cycle inhibitors has led to the creation of potent inhibitors with potential therapeutic applications .
Application in Synthesis of Cdk5/p25 Kinase Inhibitors
Summary of the Application
This compound is used in the synthesis of Cdk5/p25 kinase inhibitors . Cdk5/p25 kinase is a protein that plays a key role in neuronal development and function, and inhibitors of this kinase have potential therapeutic applications in neurodegenerative diseases .
Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of Cdk5/p25 kinase inhibitors .
Results or Outcomes
The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of Cdk5/p25 kinase inhibitors has led to the creation of potent inhibitors with potential therapeutic applications .
Application in Synthesis of Antimalarials
Summary of the Application
This compound is also used in the synthesis of antimalarial drugs . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of antimalarial drugs .
Results or Outcomes
The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of antimalarial drugs has led to the creation of potent antimalarial drugs with potential therapeutic applications .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJVJSHANVSGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl piperidin-4-ylcarbamate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

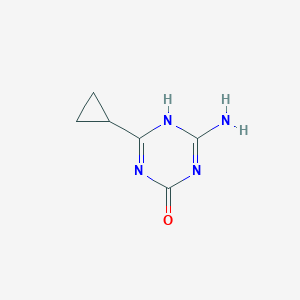
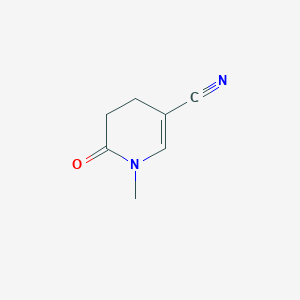
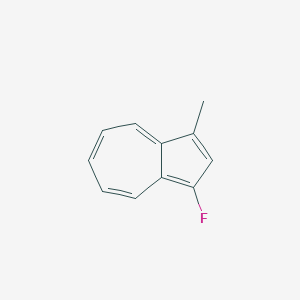
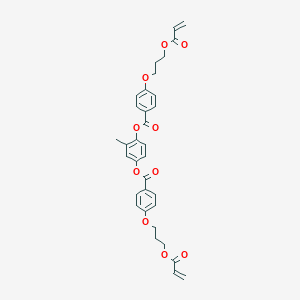
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)
